

# 2'-Chloro-6'-fluoro-2-hydroxyacetophenone SDS safety data sheet

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## Compound of Interest

Compound Name: 2'-Chloro-6'-fluoro-2-  
hydroxyacetophenone

Cat. No.: B11719728

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## Technical Guide: 2'-Chloro-6'-fluoro-2- hydroxyacetophenone

### Synthesis, Safety Architecture, and Application Protocols

CAS Number: 1368795-03-2 IUPAC Name: 1-(2-chloro-6-fluorophenyl)-2-hydroxyethan-1-one  
Molecular Formula: C<sub>8</sub>H<sub>6</sub>ClFO<sub>2</sub> Molecular Weight: 188.58 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)

## Part 1: Chemical Identity & Strategic Utility

In the landscape of medicinal chemistry, the 2,6-dihalo-substituted phenyl ring is a "privileged motif." The specific substitution pattern of chlorine at the 2' position and fluorine at the 6' position introduces a unique steric and electronic environment.

### Why This Molecule Matters

- **Metabolic Blocking:** The 2,6-substitution prevents metabolic oxidation at the ortho-positions, a common clearance pathway for phenyl rings in drug candidates.
- **Conformational Lock:** The steric bulk of the chlorine atom forces the carbonyl group out of coplanarity with the phenyl ring, creating a specific 3D vector critical for binding in enzyme pockets (e.g., kinase ATP-binding sites).

- Warhead Precursor: The -hydroxy ketone moiety ( ) serves as a versatile handle for cyclization into imidazoles, oxazoles, and pyrazines.

## Physicochemical Profile

Property	Value / Description
Appearance	Off-white to pale yellow crystalline solid (typically).
Solubility	Soluble in DMSO, Methanol, DCM, Ethyl Acetate. Sparingly soluble in water.
LogP (Calc)	~1.5 - 1.8 (Lipophilic, membrane permeable).
Reactivity	Susceptible to oxidation (to the aldehyde/acid) and condensation.

## Part 2: Safety Data Sheet (SDS) - Enhanced Analysis

Alert: While this specific derivative is less volatile than its precursors, it must be handled with the rigor of a potent electrophile.

### Hazards Identification (GHS Classification)

Based on structure-activity relationships (SAR) of analogous

-hydroxy acetophenones.

- Signal Word: WARNING
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

### Critical Safety Distinction: The "Lachrymator Trap"

Expert Insight: A common error in the lab is confusing the Target (2-hydroxy) with its Precursor (2-bromo or 2-chloro).

- The Precursor: 2-Bromo-2'-chloro-6'-fluoroacetophenone is a severe lachrymator (tear gas agent equivalent). It alkylates TRPA1 channels in the eye and lungs instantly.
- The Target: **2'-Chloro-6'-fluoro-2-hydroxyacetophenone** is an irritant, not a strong lachrymator. However, trace amounts of the halo-precursor may remain in the bulk material.
- Protocol: Always open new bottles in a fume hood and test the headspace for lachrymatory potency before removing from the hood.

## Handling & Storage

- Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The -hydroxy group is prone to auto-oxidation to the keto-aldehyde or carboxylic acid upon prolonged air exposure.
- Incompatibility: Strong oxidizing agents (e.g.,  $\text{KMnO}_4$ ), acid chlorides, and isocyanates.

## Part 3: Synthesis & Experimental Protocols

The synthesis of this compound requires navigating a "danger zone" involving the -halogenation of the parent acetophenone. Below is the self-validating workflow.

### Synthesis Pathway Visualization



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Figure 1: Synthetic route from the acetophenone parent to the -hydroxy target, highlighting the hazardous intermediate.

## Validated Synthesis Protocol

Objective: Convert the

-bromo intermediate to the

-hydroxy target via the Formate/Acetate method (avoids direct hydrolysis polymerization).

Reagents:

- 2-Bromo-2'-chloro-6'-fluoroacetophenone (1.0 eq)
- Sodium Formate (2.5 eq) or Potassium Acetate
- Ethanol/Water (4:1 ratio)

Step-by-Step Workflow:

- Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the -bromo intermediate in Ethanol/Water.
- Displacement: Add Sodium Formate (HCOONa) in one portion.
  - Mechanism:[4] The formate ion displaces the bromide to form the -formyloxy ketone.
- Reflux: Heat the mixture to reflux (approx. 80°C) for 4-6 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexanes).
  - Checkpoint: The starting material (high Rf) should disappear.
- Hydrolysis (In Situ): If using Acetate, a subsequent mild base hydrolysis (K<sub>2</sub>CO<sub>3</sub>/MeOH) is required. If using Formate, the ester often hydrolyzes spontaneously or requires mild warming with dilute HCl.
- Workup: Evaporate ethanol. Extract the aqueous residue with Dichloromethane (DCM). Wash organic layer with Brine.
- Purification: Recrystallize from Hexanes/EtOAc or perform flash column chromatography.

## Part 4: Analytical Validation

To ensure the integrity of the "Warhead" precursor, you must validate the oxidation state of the C2 carbon.

Method	Expected Signal	Interpretation
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	Singlet/Doublet at δ 4.5 - 4.8 ppm (2H)	Corresponds to the protons. If shifted >5.0, suspect retained Bromine.
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	Broad singlet at δ 5.0 - 5.5 ppm (1H)	Exchangeable proton. Disappears on D <sub>2</sub> O shake.
LC-MS (ESI+)	[M+H] <sup>+</sup> or [M+Na] <sup>+</sup>	Mass of 188.6 (or 210.6 for Na adduct). Watch for [M-H <sub>2</sub> O] peaks.
IR Spectroscopy	Broad band 3300-3450 cm <sup>-1</sup>	Confirms presence of Alcohol (-OH).
IR Spectroscopy	Sharp band ~1690-1700 cm <sup>-1</sup>	Confirms Ketone (C=O). Note: Conjugation with ring lowers this slightly.

## Part 5: References

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)